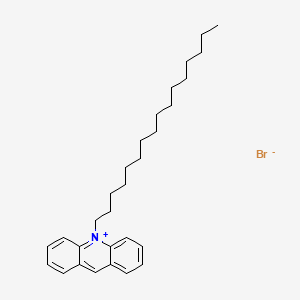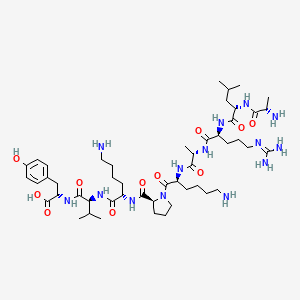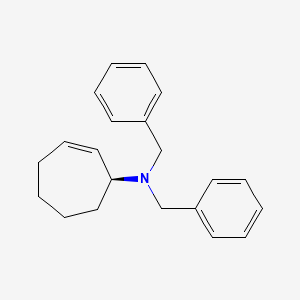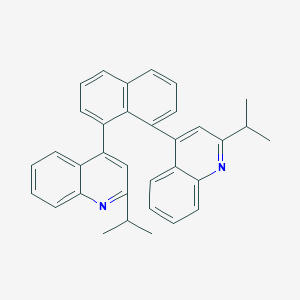
10-Hexadecylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hexadecylacridin-10-ium bromide is a quaternary ammonium compound with a long hydrocarbon chain and an acridine core. This compound is known for its surfactant properties and is used in various applications, including as an antiseptic and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecylacridin-10-ium bromide typically involves the alkylation of acridine with a long-chain alkyl halide, such as hexadecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 10-Hexadecylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine, and various substituted acridine compounds .
Scientific Research Applications
10-Hexadecylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in polymerization reactions and in the extraction and preconcentration of ionic species.
Biology: Acts as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the formulation of antiseptics and disinfectants.
Mechanism of Action
The mechanism of action of 10-Hexadecylacridin-10-ium bromide involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its role as an antiseptic .
Comparison with Similar Compounds
Cetylpyridinium bromide: Another quaternary ammonium compound with similar antiseptic properties.
Hexadecyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Uniqueness: 10-Hexadecylacridin-10-ium bromide is unique due to its acridine core, which imparts additional biological activity, such as fluorescence, making it useful in biological research .
Properties
CAS No. |
144191-55-9 |
|---|---|
Molecular Formula |
C29H42BrN |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
10-hexadecylacridin-10-ium;bromide |
InChI |
InChI=1S/C29H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-30-28-22-17-15-20-26(28)25-27-21-16-18-23-29(27)30;/h15-18,20-23,25H,2-14,19,24H2,1H3;1H/q+1;/p-1 |
InChI Key |
WWRYAHAKRWNCJQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)

![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)

![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)
